molecular formula C14H25Cl2N3 B12984280 (S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride

(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride

Cat. No.: B12984280
M. Wt: 306.3 g/mol
InChI Key: LTGSBFJVDJCZBP-IDMXKUIJSA-N
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Description

(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring and an aniline moiety. The presence of these functional groups makes it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Aniline Derivative: The initial step involves the synthesis of the aniline derivative through a series of reactions, including nitration, reduction, and methylation.

    Introduction of the Piperazine Ring:

    Final Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H25Cl2N3

Molecular Weight

306.3 g/mol

IUPAC Name

2,5-dimethyl-3-[[(3S)-3-methylpiperazin-1-yl]methyl]aniline;dihydrochloride

InChI

InChI=1S/C14H23N3.2ClH/c1-10-6-13(12(3)14(15)7-10)9-17-5-4-16-11(2)8-17;;/h6-7,11,16H,4-5,8-9,15H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

LTGSBFJVDJCZBP-IDMXKUIJSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=C(C(=CC(=C2)C)N)C.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC2=C(C(=CC(=C2)C)N)C.Cl.Cl

Origin of Product

United States

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